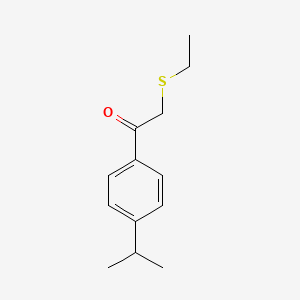

2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one

Description

2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one is a sulfur-containing ketone featuring an ethylthio group (-S-CH₂CH₃) at the β-position and a 4-isopropylphenyl substituent at the α-carbonyl position. The ethylthio group confers nucleophilic and redox-active characteristics, while the 4-isopropylphenyl moiety contributes steric bulk and lipophilicity, influencing solubility and intermolecular interactions .

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

2-ethylsulfanyl-1-(4-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C13H18OS/c1-4-15-9-13(14)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

FBBZQZAOOKZSEI-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(=O)C1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and ethylthiol.

Formation of Intermediate: The initial step involves the reaction of 4-isopropylbenzaldehyde with ethylthiol in the presence of a suitable catalyst, such as hydrochloric acid, to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted ethanones

Scientific Research Applications

2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Ketones

1-Cyclohexyl-2-(phenylthio)ethan-1-one ()

- Structure : Similar β-thioether ketone with a cyclohexyl group instead of 4-isopropylphenyl.

- Synthesis: Prepared via nucleophilic substitution between 2-bromo-1-cyclohexylethan-1-one and thiophenol (52.4% yield, K₂CO₃/DMF) .

- Properties : Isolated as a colorless liquid, contrasting with the likely crystalline nature of 2-(ethylthio)-1-(4-isopropylphenyl)ethan-1-one due to the bulky isopropyl group.

- Reactivity : The phenylthio group may exhibit similar nucleophilic behavior to ethylthio but with enhanced aromatic conjugation.

Ruthenium(II)-Catalyzed Sulfonylidenes ()

- Examples : 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f).

- Structure : Contains a sulfoximine group (-S(O)=N-) instead of a thioether.

- Properties : 1f is a white solid (m.p. 137.3–138.5°C), suggesting higher thermal stability than sulfur ether analogs due to sulfone/sulfoximine polarity .

- Applications : Used in catalysis and medicinal chemistry for directing asymmetric reactions.

Aryl-Substituted Ketones

(E)-3-(4-Isopropylphenyl)-1-(2-nitrophenyl)prop-2-en-1-one (1ae, )

- Structure : Shares the 4-isopropylphenyl group but features a nitro-substituted chalcone backbone.

- Synthesis : Derived from 4-isopropylbenzaldehyde and 1-(2-nitrophenyl)ethan-1-one via Claisen-Schmidt condensation.

- Reactivity: Undergoes cyclization to form indolinones, a pathway less likely for 2-(ethylthio)-1-(4-isopropylphenyl)ethan-1-one due to the absence of α,β-unsaturation .

1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one ()

- Structure : Bulky tert-butyl and fluorophenyl substituents.

- Applications : Used in agrochemicals and pharmaceuticals; the fluorine atom enhances metabolic stability compared to ethylthio .

Heterocyclic Derivatives

1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one ()

- Structure : Contains a triazole ring and chlorocyclopropyl group.

- Synthesis : Key intermediate for prothioconazole (fungicide), optimized via nucleophilic substitution (93% yield) .

- Comparison: The triazole group introduces hydrogen-bonding capacity, unlike the non-polar ethylthio group in the target compound.

Key Comparative Data

Research Findings and Implications

- Synthetic Flexibility : Ethylthio-containing ketones are typically synthesized via nucleophilic substitution (e.g., ), but the bulky 4-isopropyl group may necessitate optimized conditions (e.g., phase-transfer catalysis) .

- Thermal Stability : Sulfur-containing analogs like 1f exhibit higher melting points than thioethers, suggesting sulfone/sulfoximine groups enhance crystallinity .

Biological Activity

2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one, a compound with a unique structure, has garnered attention in various fields of biological and medicinal chemistry. Its potential therapeutic applications are linked to its biological activity, which includes antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one can be represented as follows:

This compound features an ethylthio group and an isopropyl-substituted phenyl group, which are critical for its biological interactions.

The mechanism of action for 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one involves its interaction with various biological targets. The ethylthio group may enhance its lipophilicity, allowing better membrane penetration and interaction with cellular targets such as enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Research indicates that 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one has been investigated using various cancer cell lines. In particular, studies on human lung cancer cell lines (A549, H358, H838) have demonstrated that this compound induces apoptosis and inhibits cell proliferation.

- Case Study : A study assessed the cytotoxic effects of this compound on A549 cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| H358 | 20 |

| H838 | 25 |

Enzyme Inhibition

2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.